5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole
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Overview
Description
5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a sec-butylsulfinyl group and a methyl group attached to the thiadiazole ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole with sec-butylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole.
Reduction: Formation of 5-(Sec-butylthio)-4-methyl-1,2,3-thiadiazole.
Substitution: Various substituted thiadiazoles depending on the electrophile used.
Scientific Research Applications
5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Sec-butylthio)-4-methyl-1,2,3-thiadiazole: Similar structure but with a sulfide group instead of a sulfinyl group.
5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole: Similar structure but with a sulfone group instead of a sulfinyl group.
4-Methyl-1,2,3-thiadiazole: Lacks the sec-butylsulfinyl group, making it less complex.
Uniqueness
5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole is unique due to the presence of the sec-butylsulfinyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-butan-2-ylsulfinyl-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS2/c1-4-5(2)12(10)7-6(3)8-9-11-7/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAUHMOYRZLVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)C1=C(N=NS1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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